
3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione (CPT) is an organic compound that has been studied for its potential applications in the fields of biochemistry and physiology. CPT is a small molecule that can be synthesized in the laboratory and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with the chlorophenyl thiazole structure have been synthesized and analyzed for their crystal structures, showcasing the diverse chemical reactivity and potential applications in developing new materials and pharmaceuticals. For instance, the synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative were reported, highlighting the significance of chlorine substituent in influencing molecular structure and interactions (Banu et al., 2014).
Molecular Docking Studies
Research also involves detailed molecular docking studies to explore the interactions between synthesized compounds and biological targets. For example, a study on the spectroscopic identification, structural features, and molecular docking using Pim-1 kinase cancer protein for a compound structurally related to "3-(4-Chlorophenyl)-1lambda6,3-thiazolane-1,1,4-trione" suggests potential applications in cancer research (Shanmugapriya et al., 2022).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives, including the 3-(4-chlorophenyl) variant, demonstrate the relevance of these compounds in developing new antimicrobial agents. This research indicates the potential of these molecules in addressing bacterial and fungal infections (B'Bhatt & Sharma, 2017).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition, where thiazole and thiadiazole derivatives, including those with chlorophenyl groups, have been studied for their efficiency in preventing corrosion of metals, indicating their utility in industrial applications (Kaya et al., 2016).
Advanced Materials
Research on the synthesis of thermally stable aromatic polymers incorporating chlorophenyl and thiazole units showcases the application of these compounds in creating high-performance materials with desirable thermal properties (Wang & Wu, 2003).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c10-7-1-3-8(4-2-7)11-6-15(13,14)5-9(11)12/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWDYCLIBYGMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)
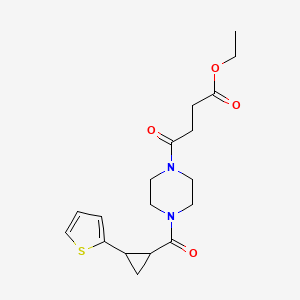
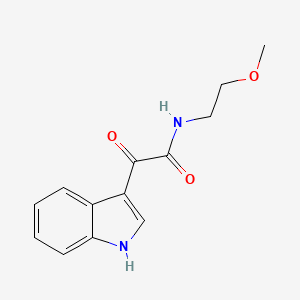
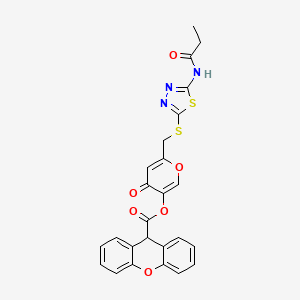

![3-[3-[Methyl-(6-methylpyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2685709.png)
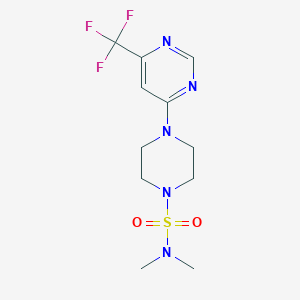
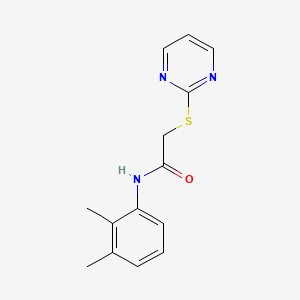
![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2685716.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)
![6-(3-Methoxyphenyl)-2-[(2-morpholinoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2685718.png)

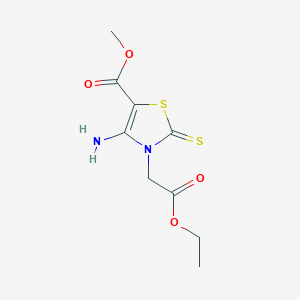
![6-(4-Butylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2685722.png)
